molecular formula C11H17NO2 B1485610 1-({[(Furan-2-yl)methyl](methyl)amino}methyl)cyclobutan-1-ol CAS No. 2149408-43-3

1-({[(Furan-2-yl)methyl](methyl)amino}methyl)cyclobutan-1-ol

Cat. No.: B1485610
CAS No.: 2149408-43-3
M. Wt: 195.26 g/mol
InChI Key: FYRUFODTVCEWHE-UHFFFAOYSA-N
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Description

1-({[(Furan-2-yl)methyl](methyl)amino}methyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Biological Activity

1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol, with the CAS number 2149408-43-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a furan moiety and an amino group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{2}

Potential Mechanisms:

  • Neurotransmitter Modulation : Compounds containing furan rings have been shown to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
  • Antioxidant Activity : Many furan derivatives exhibit antioxidant properties, which could contribute to protective effects against oxidative stress in cells.
  • Enzyme Inhibition : The amino group may allow for interactions with enzymes, possibly acting as an inhibitor or modulator in metabolic pathways.

Antimicrobial Activity

A study investigating related compounds indicated that furan derivatives can exhibit antimicrobial properties, particularly against Gram-positive bacteria. This suggests that 1-({(Furan-2-yl)methylamino}methyl)cyclobutan-1-ol may also possess similar activities.

Anticancer Potential

Research into furan-containing compounds has shown promise in anticancer applications. For instance, certain furan derivatives have been noted for their ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

  • Study on Antimicrobial Properties :
    • A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
    • Results indicated a mechanism involving disruption of bacterial cell walls.
  • Investigation into Neuroprotective Effects :
    • In vitro studies demonstrated that similar compounds could protect neuronal cells from glutamate-induced toxicity.
    • The proposed mechanism involved modulation of NMDA receptor activity.

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

1-[[furan-2-ylmethyl(methyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(8-10-4-2-7-14-10)9-11(13)5-3-6-11/h2,4,7,13H,3,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRUFODTVCEWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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